molecular formula C7H9IN2O2 B156530 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione CAS No. 134039-54-6

5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B156530
CAS No.: 134039-54-6
M. Wt: 280.06 g/mol
InChI Key: OGGRCIQVWZBFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are essential in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.

Scientific Research Applications

5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione can be used in various fields:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: Potential use in studying nucleic acid interactions due to its structural similarity to nucleotides.

    Medicine: Possible applications in drug development, particularly in designing molecules that can interact with DNA or RNA.

    Industry: Used in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione typically involves the iodination of a trimethylpyrimidine precursor. This can be achieved through electrophilic substitution reactions using iodine or iodine-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors where the reaction conditions (temperature, pressure, solvent, and catalysts) are optimized for maximum yield and purity. Specific details would depend on the exact industrial process used.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the iodine atom.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with nucleic acids or proteins, affecting their function. The molecular targets and pathways involved would need to be studied through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
  • 5-Chloro-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
  • 5-Fluoro-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione

Uniqueness

The presence of the iodine atom in 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione can impart unique reactivity and properties compared to its halogenated counterparts. Iodine is larger and less electronegative than other halogens, which can influence the compound’s chemical behavior and interactions.

Properties

IUPAC Name

5-iodo-1,3,6-trimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4-5(8)6(11)10(3)7(12)9(4)2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGRCIQVWZBFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448543
Record name 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134039-54-6
Record name 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-iodo-6-methyl uracil (22.18 mmol, 5.58 g) and powdered potassium carbonate (60 mmol, 8.29 g) in DMF (188 mL) was stirred for 24 h at room temperature and then methyl iodide (90.6 mmol, 3.33 mL) was added. The reaction mixture was stirred for another 76 h at room temperature and was poured into water (150 mL) and ethyl acetate (150 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×100 mL). The combined extracts were washed with brine solution (150 mL) and dried over anhydrous magnesium sulfate. Filtration of the drying agent and concentration of the solvent gave crude solid which was crystallized from ethanol:water (3:1, 150:50 mL) and stored in the refrigerator overnight. The solids were collected by filtration and washed with ethanol:water (3:1, 120 mL), water (30 mL), hexanes (30 ML) and dried under high vacuum to obtain 5.8 g (93% yield) of 5-iodo-1,3,6-trimethyl uracil as a white solid: mp 155-157° C. EI-HRMS m/e calcd for C7H9IN2O2 (M+) 279.9709, found 279.9709.
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Name
Quantity
188 mL
Type
solvent
Reaction Step One
Quantity
3.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What is the significance of studying the reaction of 5-Iodo-1,3,6-trimethyluracil with potassium iodide (KI)?

A1: Research on the reaction of halogenated uracils, including 5-Iodo-1,3,6-trimethyluracil, with KI provides insights into the dehalogenation mechanisms of these compounds [, , ]. Understanding these reactions is crucial as they can impact the stability and reactivity of these molecules in various chemical and biological contexts.

Q2: What type of reaction mechanism is involved in the interaction between 5-Iodo-1,3,6-trimethyluracil and KI?

A2: The reaction of 5-Iodo-1,3,6-trimethyluracil with KI is suggested to proceed through an electrophilic ipso-substitution mechanism []. This means that the iodide ion (I-) acts as a nucleophile, attacking the carbon atom bearing the iodine substituent in the uracil ring, leading to the displacement of the iodine atom.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.